molecular formula C5H8ClFO B8427442 3-Fluoro-2,2-dimethylpropanoyl chloride

3-Fluoro-2,2-dimethylpropanoyl chloride

Cat. No.: B8427442
M. Wt: 138.57 g/mol
InChI Key: WCJDGKVVWIACJI-UHFFFAOYSA-N
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Description

3-Fluoro-2,2-dimethylpropanoyl chloride is a halogenated acyl chloride with the molecular formula C₅H₈FClO. Structurally, it features a fluorine atom at the β-position (third carbon) and two methyl groups at the α-positions (second carbon) of the propanoyl chloride backbone. This compound is expected to exhibit high reactivity due to the electron-withdrawing effects of the fluorine atom, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Thus, comparisons will focus on structurally related halogenated analogs, primarily 3-chloro-2,2-dimethylpropanoyl chloride (CAS 4300-97-4) and 3-bromo-2,2-dimethylpropanoyl chloride (CAS 2941-17-5), leveraging available research findings.

Properties

Molecular Formula

C5H8ClFO

Molecular Weight

138.57 g/mol

IUPAC Name

3-fluoro-2,2-dimethylpropanoyl chloride

InChI

InChI=1S/C5H8ClFO/c1-5(2,3-7)4(6)8/h3H2,1-2H3

InChI Key

WCJDGKVVWIACJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CF)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The substitution of halogens (F, Cl, Br) at the β-position significantly impacts physical properties such as boiling point, density, and solubility. Below is a comparative analysis:

Property 3-Fluoro-2,2-dimethylpropanoyl chloride 3-Chloro-2,2-dimethylpropanoyl chloride 3-Bromo-2,2-dimethylpropanoyl chloride
Molecular Formula C₅H₈FClO C₅H₈Cl₂O C₅H₈BrClO
Molecular Weight (g/mol) ~154.5 (estimated) 155.02 199.47
Boiling Point N/A 110–112°C (760 mmHg) ; 85–86°C (60 mmHg) ~160°C (estimated, based on bromine substitution)
Density (g/cm³) N/A 1.199 ; 1.183 ~1.4 (estimated)
Solubility Reacts with water (inferred) Reacts violently with water Likely reacts with water (similar to Cl analog)
Refractive Index N/A 1.452–1.454 N/A

Key Observations :

  • The chloro derivative exhibits a higher boiling point under atmospheric pressure compared to the bromo analog (due to molecular weight and halogen size).
  • Bromo substitution increases molecular weight and density significantly. Fluorine, being lighter, would reduce density compared to Cl/Br analogs.

Reactivity and Stability

Halogen electronegativity and bond strength influence reactivity:

Parameter 3-Fluoro 3-Chloro 3-Bromo
Electronegativity F: 4.0 Cl: 3.0 Br: 2.8
Reactivity with Water Inferred rapid hydrolysis Reacts exothermically to release HCl Likely releases HBr (similar mechanism)
Incompatibilities Strong oxidizers, amines Strong oxidizers, alcohols, amines Similar to Cl analog
Stability Likely less stable than Cl/Br Stable under normal conditions but sensitive to moisture Similar stability profile

Key Observations :

  • The chloro derivative is documented to react explosively with diisopropyl ether in the presence of metal salts .

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